hERG Channel Liability: Voacangine Exhibits Superior Potency but Lower In Vivo Cardiotoxic Risk Compared to Noribogaine
In a direct head-to-head comparison using whole-cell patch clamp on HEK 293 cells expressing hERG, voacangine was found to be a more potent blocker of the hERG channel than its analog ibogaine (IC50 = 2.25 ± 0.34 µM vs 4.09 ± 0.69 µM) [1]. However, its absolute oral bioavailability in male Wistar rats is low, at only 11-13% [2]. This contrasts with noribogaine, the principal metabolite of ibogaine, which has a reported extended half-life and is associated with persistent QT prolongation and cardiac arrhythmia at delayed intervals [3]. The low bioavailability of voacangine suggests its cardiotoxic risk in healthy consumers may be negligible, whereas noribogaine's extended half-life presents a greater safety concern [4].
| Evidence Dimension | hERG Channel Inhibition and In Vivo Exposure |
|---|---|
| Target Compound Data | hERG IC50 = 2.25 ± 0.34 µM; Oral Bioavailability F = 11-13% |
| Comparator Or Baseline | Ibogaine: hERG IC50 = 4.09 ± 0.69 µM; Noribogaine: Extended half-life associated with persistent QT prolongation |
| Quantified Difference | Voacangine is 1.8-fold more potent hERG blocker than ibogaine, but has 7- to 9-fold lower oral bioavailability than typical oral drugs. |
| Conditions | hERG: Whole-cell patch clamp in HEK 293 cells. Pharmacokinetics: Male Wistar rats, oral and i.v. dosing. |
Why This Matters
For researchers developing iboga-derived therapeutics, voacangine offers a unique profile of high in vitro hERG potency combined with low systemic exposure, potentially mitigating the cardiac safety concerns that have plagued clinical development of ibogaine and noribogaine.
- [1] Alper K, Bai R, Liu N, et al. hERG Blockade by Iboga Alkaloids. Cardiovasc Toxicol. 2016 Jan;16(1):14-22. View Source
- [2] Mair CE, et al. Pharmacokinetics of hERG Channel Blocking Voacangine in Wistar Rats Applying a Validated LC-ESI-MS/MS Method. Planta Med. 2016 Jul;82(11-12):1030-8. View Source
- [3] Alper K, Bai R, Liu N, et al. hERG Blockade by Iboga Alkaloids. Cardiovasc Toxicol. 2016 Jan;16(1):14-22. View Source
- [4] Semantic Scholar. Pharmacokinetics of hERG Channel Blocking Voacangine in Wistar Rats Applying a Validated LC-ESI-MS/MS Method. [Internet] Accessed 2026 Apr 18. View Source
